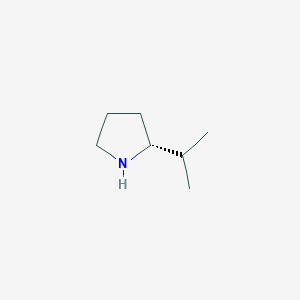

(2R)-2-(Methylethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-propan-2-ylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOADRGAJWNJVGC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2r 2 Methylethyl Pyrrolidine and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a powerful tool for accessing specific stereoisomers of chiral molecules. The subsequent sections will delve into various catalytic and precursor-based methods for the enantioselective synthesis of 2-isopropylpyrrolidine (B1350872).

De Novo Stereoselective Construction of the Pyrrolidine (B122466) Core

De novo methods involve the construction of the pyrrolidinyl ring system from acyclic precursors, allowing for a high degree of flexibility and control over the final structure.

Organocatalytic domino reactions, particularly those involving Michael and Mannich additions, have emerged as a powerful strategy for the stereocontrolled synthesis of highly functionalized pyrrolidines. These reactions often proceed through a formal [3+2] cycloaddition, where a three-atom component and a two-atom component combine to form the five-membered ring.

A general approach involves the reaction of an enal, which serves as the three-carbon synthon, with an imine, acting as the two-atom component, in the presence of a chiral secondary amine catalyst, such as a derivative of proline or a Jørgensen-Hayashi catalyst. The reaction is initiated by the formation of a chiral enamine from the enal and the organocatalyst. This is followed by a Michael addition to an electron-deficient alkene, which in this context is part of the second reacting partner, and a subsequent intramolecular Mannich reaction to close the ring.

For the synthesis of (2R)-2-(methylethyl)pyrrolidine, this strategy would conceptually involve the reaction of an α,β-unsaturated aldehyde with an imine derived from isobutyraldehyde (B47883). The choice of the chiral organocatalyst is crucial for inducing high levels of enantioselectivity. While a direct example for the synthesis of (2R)-2-isopropylpyrrolidine using this specific domino reaction is not prominently documented in the literature, the versatility of this methodology suggests its potential applicability. The general success of this approach in creating stereochemically rich pyrrolidines underscores its potential for accessing the target compound. nih.govrsc.orgorganic-chemistry.orgrsc.orgnih.gov

A notable example of this type of transformation is the asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines, which proceeds with high yields and excellent stereoselectivities, demonstrating the power of this methodology. nih.gov

Table 1: Representative Organocatalytic Domino Michael/Mannich [3+2] Cycloadditions

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Stereoselectivity |

| Diarylprolinol silyl (B83357) ether | Enal | Iminomalonate | Trifluoromethyl-substituted pyrrolidine | High dr and ee |

| Jørgensen-Hayashi catalyst | Enal | Enaminone | Tetrahydropyridin-2-ol | High ee |

This table presents generalized findings from the field of organocatalytic domino reactions for pyrrolidine synthesis and does not represent a direct synthesis of (2R)-2-(methylethyl)pyrrolidine.

A powerful one-pot cascade reaction for the synthesis of substituted pyrrolidines involves the combination of an asymmetric nitro-Mannich reaction and a subsequent hydroamination. rsc.orgnih.govnih.govresearchgate.net This dual catalytic approach, often employing an organocatalyst for the initial Mannich reaction and a metal catalyst (commonly gold-based) for the hydroamination step, allows for the rapid construction of complex pyrrolidine structures from simple starting materials. nih.govnih.gov

The sequence typically begins with the enantioselective addition of a nitroalkane to an imine, catalyzed by a chiral bifunctional organocatalyst such as a thiourea (B124793) or a squaramide derivative. This establishes a key stereocenter. The resulting β-nitroamine intermediate then undergoes an intramolecular hydroamination, where a metal catalyst activates a tethered alkyne or allene, leading to the cyclization and formation of the pyrrolidine ring. nih.gov

To apply this methodology to the synthesis of (2R)-2-isopropylpyrrolidine, one would envision a reaction between a suitable nitroalkane and an imine bearing an isopropyl group. The stereochemistry at the C2 position would be controlled by the chiral organocatalyst in the initial nitro-Mannich step. The efficiency of this method in producing trisubstituted pyrrolidines with excellent diastereo- and enantioselectivities makes it a promising, albeit not explicitly reported, route to the target compound. rsc.orgnih.govnih.gov

Table 2: Key Features of Nitro-Mannich/Hydroamination Cascades

| Catalytic System | Key Transformation Steps | Resulting Products | Reported Selectivity |

| Bifunctional Organocatalyst & Gold Catalyst | Asymmetric nitro-Mannich; Gold-catalyzed hydroamination | Trisubstituted pyrrolidines | Good yields, excellent diastereo- and enantioselectivities |

This table summarizes the general characteristics of the nitro-Mannich/hydroamination cascade for pyrrolidine synthesis.

Enantioselective intramolecular cyclization represents a direct and atom-economical approach to chiral pyrrolidines. These reactions involve the cyclization of a suitably functionalized acyclic precursor, where a chiral catalyst controls the stereochemical outcome of the ring-forming step.

One prominent example is the intramolecular 1,3-dipolar cycloaddition. In this reaction, an azomethine ylide is generated in situ from an aldehyde and an amino acid ester, which then undergoes an intramolecular cycloaddition with a tethered dipolarophile, such as an alkene. The use of a chiral metal complex, for instance, a silver-based catalyst with a chiral phosphine (B1218219) ligand, can direct the cycloaddition to proceed with high enantioselectivity. This has been successfully applied to the synthesis of complex polycyclic systems containing a pyrrolidine ring.

Another strategy involves the intramolecular aza-Michael addition, where a nitrogen nucleophile adds to a tethered α,β-unsaturated ester or thioester. Chiral Brønsted acids, such as phosphoric acids, have proven to be effective catalysts for this transformation, inducing high levels of enantioselectivity. This "clip-cycle" approach has been utilized for the synthesis of various substituted pyrrolidines. whiterose.ac.ukrsc.org

For the synthesis of (2R)-2-isopropylpyrrolidine, a precursor containing an isopropyl group and the necessary functionalities for intramolecular cyclization would be required. The stereochemistry would be established during the catalyst-controlled ring closure. While a specific application of this method for the synthesis of (2R)-2-isopropylpyrrolidine is not readily found in the literature, the generality of these methods suggests their potential.

Beyond the Michael/Mannich domino reactions, a variety of other catalytic asymmetric [3+2] cycloadditions have been developed for the synthesis of pyrrolidines. These reactions are among the most powerful tools for constructing the pyrrolidine ring with high stereocontrol, often allowing for the simultaneous formation of multiple stereocenters. rsc.orgnih.govmdpi.comrsc.orgnih.gov

A common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. Azomethine ylides can be generated from various precursors, including iminoesters, and their reaction with dipolarophiles is often catalyzed by chiral metal complexes of copper, silver, or nickel. The choice of the metal and the chiral ligand is critical for achieving high yields and enantioselectivities. This methodology has been used to synthesize a wide range of substituted pyrrolidines, including spiro-pyrrolidinyl oxindoles. rsc.orgnih.gov

To synthesize (2R)-2-isopropylpyrrolidine via this route, an azomethine ylide precursor that would install the isopropyl group at the 2-position of the resulting pyrrolidine would be necessary. For instance, an iminoester derived from glycine (B1666218) and an isobutyraldehyde equivalent could potentially serve as the azomethine ylide precursor. The reaction with a suitable dipolarophile in the presence of a chiral catalyst would then furnish the desired chiral pyrrolidine.

Table 3: Examples of Catalytic Asymmetric [3+2] Cycloadditions for Pyrrolidine Synthesis

| Catalyst System | Dipole Precursor | Dipolarophile | Product Type |

| Chiral IAP-Ni(OAc)₂ complex | Iminoester | Indolyl nitroalkene | Indolyl-pyrrolidine |

| Chiral PyBidine-Cu(OTf)₂ complex | Iminoester | Indolyl nitroalkene | Indolyl-pyrrolidine |

| Chiral Aziridine-phosphine/Cu(I) | Iminoester | trans-β-nitrostyrene | Polysubstituted pyrrolidine |

This table showcases the diversity of catalytic systems and substrates used in asymmetric [3+2] cycloaddition reactions for pyrrolidine synthesis.

Chiral Pool Synthesis Utilizing Natural or Established Precursors

Chiral pool synthesis leverages the readily available enantiopure starting materials from nature, such as amino acids, to prepare more complex chiral molecules. This approach is often efficient and provides a straightforward entry to specific stereoisomers. nih.gov

For the synthesis of (2R)-2-(methylethyl)pyrrolidine, the natural amino acid L-valine, which possesses the required (S)-configuration at the α-carbon and an isopropyl side chain, is an ideal starting material. The synthetic strategy would involve the reduction of the carboxylic acid functionality of L-valine to an alcohol, followed by activation of the hydroxyl group (e.g., conversion to a tosylate or halide). Subsequent intramolecular nucleophilic substitution by the amine would then lead to the formation of the (2R)-2-isopropylpyrrolidine ring.

Alternatively, L-proline, another readily available chiral amino acid, can be envisioned as a starting material. While it already contains the pyrrolidine ring, the introduction of the isopropyl group at the C2 position would require a multi-step sequence. This could potentially involve the formation of an enamine or an N-acyliminium ion intermediate, followed by the addition of an isopropyl nucleophile. However, controlling the stereochemistry of this addition could be challenging.

A documented approach for the synthesis of 2,2-disubstituted pyrrolidines involves a sequential asymmetric allylic alkylation and a stereoretentive ring contraction, which could potentially be adapted for the synthesis of the target compound. nih.govnih.gov

Table 4: Potential Chiral Pool Precursors for (2R)-2-(Methylethyl)pyrrolidine

| Precursor | Key Synthetic Transformations |

| L-Valine | Reduction of carboxylic acid, activation of resulting alcohol, intramolecular cyclization. |

| L-Proline | Functionalization at C2, introduction of isopropyl group. |

Stereocontrolled Functionalization of Pre-existing Pyrrolidine Rings

The synthesis of enantiomerically pure (2R)-2-(methylethyl)pyrrolidine often commences from a readily available chiral precursor, most commonly L-proline or its derivatives. This approach leverages the inherent stereochemistry of the starting material to control the configuration at the C2 position. A prevalent strategy involves the modification of the carboxyl group of L-proline.

One established method begins with the reduction of N-protected L-proline to the corresponding (S)-prolinol. The resulting primary alcohol is then converted into a suitable leaving group, such as a tosylate or mesylate. Subsequent nucleophilic displacement with a methyl organometallic reagent, followed by deprotection, would theoretically yield the desired product. However, a more common and effective route involves a two-step conversion of the hydroxymethyl group. The alcohol is first converted to an iodide, typically via an Appel reaction or by mesylation followed by halide exchange. The resulting N-protected-2-(S)-iodomethylpyrrolidine can then undergo hydrogenolysis or reduction to afford the N-protected-2-(R)-methylpyrrolidine. google.com To achieve the target (2R)-2-(methylethyl)pyrrolidine, this strategy can be adapted by using a Grignard reagent (e.g., methylmagnesium bromide) to open an activated intermediate like an N-protected aziridinium (B1262131) ion derived from (S)-prolinol, or by other methods that add a methyl group to a one-carbon electrophile at the C2 position.

Another advanced strategy involves the direct C(sp³)–H activation of an N-protected pyrrolidine ring. nih.gov While challenging, this method allows for the direct introduction of functional groups onto the pre-existing scaffold, potentially offering a more atom-economical route. For the synthesis of (2R)-2-(methylethyl)pyrrolidine, this would entail the regioselective and stereocontrolled introduction of an isopropyl group at the C2 position, a cutting-edge area of synthetic research.

Methodologies for Gram-Scale Synthesis of (2R)-2-(Methylethyl)pyrrolidine Precursors

Scaling up the synthesis of chiral pyrrolidine derivatives requires robust and practical methodologies. For (2R)-2-(methylethyl)pyrrolidine, the gram-scale synthesis of its precursors, such as (S)-prolinol or other suitably functionalized L-proline derivatives, is a critical step. nih.gov

The reduction of L-proline esters to (S)-prolinol can be achieved on a large scale using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with activating agents. The choice of protecting group for the nitrogen atom is crucial for scalability, influencing reactivity, solubility, and ease of removal. The tert-butyloxycarbonyl (Boc) and benzyl (B1604629) (Bn) groups are commonly employed due to their stability and well-established deprotection conditions.

A scalable synthesis reported in the literature for a related pyrrolidine building block involved a multi-step sequence starting from L-proline, which included electrochemical methoxylation and cyanation to introduce a C5 substituent. nih.gov While targeting a different position, the principles of developing a practical, step-by-step synthesis that can be performed on a larger scale are directly applicable. For a precursor to (2R)-2-(methylethyl)pyrrolidine, a scalable synthesis might involve the following key transformations:

| Step | Transformation | Reagents & Conditions | Purpose |

| 1 | N-Protection | (Boc)₂O, Dioxane/H₂O | Protects the pyrrolidine nitrogen. |

| 2 | Esterification | MeOH, SOCl₂ | Converts carboxylic acid to methyl ester for easier reduction. |

| 3 | Reduction | LiBH₄, THF | Reduces the ester to a primary alcohol, yielding N-Boc-(S)-prolinol. |

| 4 | Activation | MsCl, Et₃N, DCM | Converts the alcohol to a good leaving group (mesylate). |

This sequence provides a stable, crystalline intermediate that can be produced in significant quantities and carried forward to the final steps of introducing the second methyl group to form the isopropyl substituent. google.com

Strategies for Derivatization and Further Functionalization of (2R)-2-(Methylethyl)pyrrolidine

Once synthesized, the (2R)-2-(methylethyl)pyrrolidine scaffold can be further modified to create a diverse range of complex molecules. These strategies focus on either transforming the pyrrolidine ring itself or introducing new stereocenters.

Regioselective Transformations of the Pyrrolidine Scaffold

Regioselective functionalization aims to modify a specific position on the pyrrolidine ring, which already contains the C2-isopropyl group. The positions available for functionalization are C3, C4, and C5.

C-H Activation/Functionalization: Modern synthetic methods, such as palladium-catalyzed C(sp³)–H arylation, allow for the direct introduction of aryl groups at the C3 position of the pyrrolidine ring. nih.gov This strategy often employs a directing group, which can be the nitrogen atom itself or an auxiliary attached to it, to guide the catalyst to a specific C-H bond.

Functionalization via Enamines/Enolates: The pyrrolidine nitrogen can be used to form an enamine with an adjacent carbonyl group (if one is present, for example, in a pyroglutamate (B8496135) derivative). This enamine can then react with electrophiles at the C3 position. Alternatively, deprotonation of an N-protected pyrrolidinone derivative can generate an enolate, which can be selectively alkylated or otherwise functionalized.

1,3-Dipolar Cycloaddition: Azomethine ylides can be generated from the pyrrolidine ring, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). nih.govnih.gov This method is powerful for constructing complex, fused heterocyclic systems and introduces functionality at multiple positions simultaneously, though controlling regioselectivity can be challenging and depends heavily on the nature of both the ylide and the dipolarophile. nih.gov

Stereoselective Introduction of Additional Chiral Centers

Introducing new chiral centers onto the (2R)-2-(methylethyl)pyrrolidine scaffold requires diastereoselective reactions, where the existing stereocenter at C2 directs the stereochemical outcome of the new center.

A key strategy involves using the chiral pyrrolidine as an auxiliary or catalyst in asymmetric synthesis. More directly, for derivatization, the nitrogen atom can be acylated or alkylated, and subsequent transformations on the appended group can be influenced by the C2-isopropyl group. For instance, α-alkylation of a carbonyl group attached to the pyrrolidine nitrogen can proceed with high diastereoselectivity.

Another approach is the diastereoselective functionalization of the pyrrolidine ring itself. For example, if a double bond is introduced into the ring (e.g., forming a 2,3-dehydropyrrolidine derivative), subsequent reactions like hydrogenation, epoxidation, or dihydroxylation can be directed by the bulky isopropyl group at C2, leading to the formation of new stereocenters at C3 and C4 with a high degree of stereocontrol. The choice of reagents and reaction conditions is critical in determining which diastereomer is formed preferentially. The introduction of multiple chiral centers can lead to a set of diastereomers, each with unique three-dimensional structures. youtube.com

Advanced Analytical Techniques for Stereochemical Purity Assessment

Ensuring the enantiomeric purity of (2R)-2-(methylethyl)pyrrolidine is paramount. This requires sophisticated analytical techniques capable of distinguishing between enantiomers.

Chiral HPLC Analysis for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers. wikipedia.org

The process for analyzing (2R)-2-(methylethyl)pyrrolidine would involve the following:

Derivatization: Secondary amines like 2-isopropylpyrrolidine often exhibit poor chromophoric properties, making UV detection difficult. Therefore, a common preliminary step is derivatization with a chiral or achiral reagent that contains a chromophore (e.g., a naphthyl, dansyl, or benzoyl group). nih.gov This not only facilitates detection but can also enhance the separation of the enantiomers on the chiral column.

Chiral Stationary Phase (CSP) Selection: The derivatized enantiomers are separated on a column packed with a CSP. These phases are themselves chiral and interact differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (cellulose or amylose (B160209) derivatives), proteins, or cyclodextrins.

Analysis and Quantification: The sample is injected into the HPLC system, and the two enantiomers, if both are present, will elute at different times, producing two separate peaks in the chromatogram. researchgate.net The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated from the peak areas of the (R) and (S) enantiomers.

The formula for enantiomeric excess is: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

A successful chiral HPLC method for (2R)-2-(methylethyl)pyrrolidine would be characterized by a good resolution factor (Rs) between the two enantiomeric peaks, ensuring accurate quantification. nih.gov

Example HPLC Parameters for Chiral Pyrrolidine Analysis:

| Parameter | Value/Type | Purpose |

| Column | Chiralcel OD-H, Chiralpak IA, etc. | Chiral Stationary Phase for enantioseparation. uea.ac.uk |

| Mobile Phase | Hexane/Isopropanol mixture | Adjusts retention time and resolution. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm (after derivatization) | Quantifies the amount of each enantiomer. |

| Derivatizing Agent | Benzoyl chloride, Dansyl chloride | Adds a UV-active chromophore for detection. nih.gov |

This analytical rigor is essential to validate the stereochemical outcome of the synthetic methods employed.

Application of 2r 2 Methylethyl Pyrrolidine Derivatives in Asymmetric Catalysis

The field of asymmetric organocatalysis has identified (2R)-2-(methylethyl)pyrrolidine, also known as (2R)-2-isopropylpyrrolidine, as a privileged chiral scaffold. Its derivatives have proven to be highly effective catalysts for a variety of enantioselective transformations. The rigid five-membered ring and the stereochemically defined bulky isopropyl group at the C2 position create a well-defined chiral environment, enabling high levels of stereocontrol in catalyzed reactions.

(2R)-2-(Methylethyl)pyrrolidine-Based Chiral Organocatalysts

The design of organocatalysts based on the (2R)-2-(methylethyl)pyrrolidine framework is centered on creating a sterically demanding and electronically tuned environment around the catalytically active nitrogen atom. The synthesis of these catalysts often starts from readily available chiral precursors, such as (S)-proline. A common strategy involves the modification of the pyrrolidine (B122466) ring to introduce various functional groups that can enhance catalytic activity and selectivity.

For instance, a prevalent design is the attachment of a bulky silyl-protected hydroxymethyl group at the C2 position, leading to diarylprolinol silyl (B83357) ether type catalysts. These catalysts, while not strictly (2R)-2-isopropylpyrrolidine derivatives, share the core pyrrolidine motif and have paved the way for related structures. The rationale behind this design is that the bulky substituent effectively shields one face of the molecule, directing the approach of reactants from the less hindered side. orgsyn.org

Another successful design involves the synthesis of bifunctional catalysts where the (2R)-2-(methylethyl)pyrrolidine unit is covalently linked to a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide. mdpi.comnih.gov This modular approach allows for the fine-tuning of the catalyst's properties by modifying either the pyrrolidine scaffold or the hydrogen-bonding component. The synthesis typically involves standard amide bond formation or condensation reactions between the chiral pyrrolidine derivative and the functionalized partner. The strategic placement of these functionalities allows for simultaneous activation of both the nucleophile and the electrophile in a catalytic cycle.

Furthermore, diamine catalysts incorporating the pyrrolidine structure, such as N-i-Pr-2,2'-bipyrrolidine, have been synthesized and shown to be effective in Michael additions. nih.gov The synthesis of such molecules often involves the coupling of two pyrrolidine units, creating a C2-symmetric or unsymmetrical ligand that can effectively control the stereochemical outcome of the reaction.

The catalytic prowess of (2R)-2-(methylethyl)pyrrolidine derivatives in asymmetric synthesis stems from their ability to activate substrates through the formation of key reactive intermediates. The stereochemical information embedded in the chiral catalyst is efficiently transferred to the product during the reaction.

A cornerstone of pyrrolidine-based organocatalysis is the activation of carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. orgsyn.org

Enamine Catalysis: In this pathway, the secondary amine of the (2R)-2-(methylethyl)pyrrolidine catalyst reacts with a carbonyl compound, typically an aldehyde or a ketone, to form a chiral enamine intermediate. The formation of the enamine raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the carbonyl compound, making it more nucleophilic. The bulky substituent on the pyrrolidine ring directs the subsequent attack of an electrophile to a specific face of the enamine, thereby controlling the stereochemistry of the newly formed stereocenter. orgsyn.org After the reaction, the intermediate hydrolyzes to release the product and regenerate the catalyst.

Iminium Catalysis: Conversely, when reacting with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity and activating it towards nucleophilic attack. The steric environment created by the catalyst's chiral scaffold dictates the trajectory of the incoming nucleophile, leading to a highly enantioselective transformation. orgsyn.org Hydrolysis of the resulting enamine intermediate furnishes the final product and regenerates the catalyst for the next cycle.

To enhance reactivity and stereoselectivity, (2R)-2-(methylethyl)pyrrolidine catalysts are often designed to operate through cooperative catalysis, where a secondary functional group on the catalyst participates in the activation of the substrate. A prominent example is the incorporation of a hydrogen-bond donor, such as a thiourea or squaramide unit. mdpi.comscispace.comnih.gov

In such bifunctional systems, the pyrrolidine nitrogen activates the carbonyl donor via enamine formation, as described above. Simultaneously, the hydrogen-bonding moiety (e.g., the N-H protons of the thiourea or squaramide) activates the electrophilic partner (e.g., a nitroolefin) by forming hydrogen bonds with one of its functional groups (e.g., the nitro group). nih.gov This dual activation brings the reactants into close proximity within a highly organized, chiral transition state, leading to significant rate acceleration and superior enantiocontrol. Theoretical calculations have supported the role of these hydrogen-bonding interactions in stabilizing the transition state and dictating the stereochemical outcome. nih.gov This synergistic approach has proven to be highly effective in a range of asymmetric transformations, including Michael additions.

Specific Asymmetric Transformations Mediated by Pyrrolidine Organocatalysts

The asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction, is a benchmark transformation for showcasing the efficacy of (2R)-2-(methylethyl)pyrrolidine-based organocatalysts. These catalysts have been successfully employed in the conjugate addition of aldehydes and ketones to various Michael acceptors, most notably nitroolefins. nih.govrsc.org

The reaction between an aldehyde and a nitroolefin, for instance, proceeds via an enamine intermediate formed from the aldehyde and the pyrrolidine catalyst. This enamine then attacks the electron-deficient nitroalkene. The stereochemical outcome is dictated by the catalyst's structure, which directs the facial selectivity of the attack. Bifunctional catalysts containing hydrogen-bonding functionalities are particularly effective, as they can simultaneously activate both the enamine and the nitroolefin, leading to excellent yields and stereoselectivities. rsc.org

Below is a table summarizing representative results for the asymmetric Michael addition of aldehydes to nitroolefins catalyzed by derivatives of (2R)-2-(methylethyl)pyrrolidine or structurally similar pyrrolidine-based catalysts.

| Catalyst | Aldehyde | Nitroolefin | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| Perhydroindolic acid | Propanal | (E)-β-Nitrostyrene | Toluene | 95 | 99:1 | 98 |

| Perhydroindolic acid | Butanal | (E)-β-Nitrostyrene | Toluene | 96 | 99:1 | 98 |

| Perhydroindolic acid | Isovaleraldehyde | (E)-β-Nitrostyrene | Toluene | 92 | 99:1 | 97 |

| N-i-Pr-2,2'-bipyrrolidine | Propanal | (E)-β-Nitrostyrene | Dichloromethane | 92 | 95:5 | 85 |

| N-i-Pr-2,2'-bipyrrolidine | Cyclohexanecarboxaldehyde | (E)-β-Nitrostyrene | Dichloromethane | 90 | 90:10 | 80 |

Data compiled from studies on pyrrolidine-based catalysts in asymmetric Michael additions. nih.govrsc.org The perhydroindolic acid catalyst, while not a direct derivative, features a rigid bicyclic structure akin to proline derivatives and demonstrates the high efficiency of this catalyst class.

Stereoselective Aldol (B89426) Reactions

Derivatives of (2R)-2-(methylethyl)pyrrolidine have proven to be effective organocatalysts for stereoselective aldol reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. These catalysts, often mimicking the function of natural aldolase (B8822740) enzymes, create chiral environments that guide the formation of specific stereoisomers.

A notable example involves the use of N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, a proline mimetic derived from a pyrrolidine scaffold. This catalyst has demonstrated high efficiency in promoting anti-aldol reactions, achieving excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to >99% ee). nih.govnih.gov The catalyst's effectiveness is attributed to the formation of non-classical hydrogen bonds between the sulfonamide, the electrophile, and the catalyst's enamine intermediate, which stabilizes the transition state leading to the major anti-Re aldol product. nih.govnih.gov Research has shown that catalyst loadings as low as 2 mol% can be employed, and the reaction proceeds efficiently in industry-friendly solvents like 2-methyltetrahydrofuran (B130290) and even under neat conditions. nih.govnih.gov

The general mechanism for base-catalyzed aldol reactions involves the formation of an enolate from a ketone or aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. masterorganicchemistry.comyoutube.comlumenlearning.com The resulting β-hydroxy aldehyde or ketone can often be isolated, particularly at low temperatures. lumenlearning.com In the context of organocatalysis with pyrrolidine derivatives, the catalyst forms an enamine intermediate with the donor carbonyl compound, which then reacts with the acceptor aldehyde. nih.govnih.gov

The development of silica-supported proline-based peptides, which incorporate pyrrolidine units, further highlights the utility of these structures in aldol reactions. A catalyst featuring two L-proline units has shown particular promise in the asymmetric aldol reaction between acetone (B3395972) and aromatic aldehydes, yielding products with up to 97% isolated yield and 96% enantiomeric excess. nih.gov A key advantage of these supported catalysts is their recyclability; they can be recovered by simple filtration and reused multiple times without a significant drop in performance. nih.gov

Table 1: Performance of (2R)-2-(Methylethyl)pyrrolidine Derivatives in Stereoselective Aldol Reactions

| Catalyst | Reactants | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Various aldehydes and ketones | DCE | >99:1 | >99% | 95% | nih.govnih.gov |

| Silica-supported di-L-proline peptide | Acetone and aromatic aldehydes | Not specified | Not specified | up to 96% | up to 97% | nih.gov |

| (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine | Not specified | Not specified | Not specified | Not specified | Not specified | nuph.edu.ua |

Enantioselective Mannich Reactions

(2R)-2-(Methylethyl)pyrrolidine derivatives have emerged as powerful organocatalysts for enantioselective Mannich reactions, a fundamental transformation for the synthesis of chiral β-amino carbonyl compounds. These products are valuable building blocks for a variety of nitrogen-containing molecules, including amino acids and alkaloids. nuph.edu.uanih.gov

A highly effective catalyst, N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide, has been developed for syn-selective Mannich reactions. nih.gov This proline-based catalyst facilitates reactions in common nonpolar solvents and at higher concentrations than many alternative methods. nih.gov Its application allows for the rapid synthesis of α- and β-amino acid surrogates with high enantioselectivity and diastereoselectivity. nih.gov The use of industrially preferred solvents like 2-methyl-tetrahydrofuran has also been successfully demonstrated. nih.gov

The catalytic cycle of the Mannich reaction, when mediated by a pyrrolidine-derived organocatalyst, typically involves the formation of an enamine from the catalyst and a ketone. This enamine then adds to an imine, which is formed in situ from an aldehyde and an amine. The resulting intermediate is then hydrolyzed to release the chiral β-amino ketone product and regenerate the catalyst.

Furthermore, solid-supported organocatalysts derived from 4-hydroxyproline, a related pyrrolidine derivative, have been successfully employed in asymmetric Mannich reactions of 2-aryl-3H-indol-3-ones with aldehydes and ketones. nih.gov These catalysts have proven to be highly active and selective, affording chiral C2-quaternary indolin-3-ones in good yields (up to 83%), excellent diastereoselectivities (up to 20:1), and outstanding enantioselectivities (up to 99% ee). nih.gov A significant advantage of these solid-supported catalysts is their ease of recovery and reuse without a substantial loss of catalytic efficiency. nih.gov

Table 2: Selected Results for Enantioselective Mannich Reactions Catalyzed by Pyrrolidine Derivatives

| Catalyst | Reactants | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide | Various ketones and imines | 2-Methyl-tetrahydrofuran | High syn-selectivity | High | Not specified | nih.gov |

| Resin-immobilized 4-hydroxyproline | 2-Aryl-3H-indol-3-ones and aldehydes/ketones | Not specified | up to 20:1 | up to 99% | up to 83% | nih.gov |

| (R,R)-Takemoto catalyst | N-carbamoyl-α-amidosulfone and acetylacetone | Dichloroethane/Dichloromethane | Not specified | 89% | ~70% (overall) | mdpi.com |

Asymmetric Cascade and Domino Reactions (e.g., Aza-Michael/Michael/Aldol Cascade)

(2R)-2-(Methylethyl)pyrrolidine derivatives have proven to be instrumental in orchestrating asymmetric cascade and domino reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single, efficient operation. These reactions are highly atom-economical and minimize waste by avoiding the isolation of intermediates. nih.gov

A notable application is the bifunctional squaramide-catalyzed aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones or enoates. This process provides straightforward access to highly functionalized chiral trisubstituted pyrrolidines. The reaction proceeds with good yields (up to 99%), good diastereoselectivities (up to 91:9 dr), and excellent enantioselectivities (up to >99% ee) under mild conditions. rsc.org

Another significant example is the organocatalytic asymmetric cascade aza-Michael–aldol reaction of α-branched α,β-unsaturated aldehydes with 2-(trifluoroacetyl)pyrroles. This reaction, employing a diarylprolinol silyl ether catalyst, produces new chiral pyrrolizine-based triheterocycles with high enantioselectivities (90–95% ee) and excellent diastereoselectivities (dr up to >20:1). researchgate.net The resulting products possess three contiguous stereogenic centers, including two chiral quaternary centers. researchgate.net

Furthermore, cinchona-based primary amines, which can be considered structural relatives of functionalized pyrrolidines, have been used to catalyze asymmetric cascade aza-Michael–aldol reactions of enones with 2-(1H-pyrrol-2-yl)-2-oxoacetates. This method yields chiral pyrrolizines with multiple stereocenters. buchler-gmbh.combuchler-gmbh.com

The term "domino reaction" refers to a sequence of transformations where a single catalyst can effect sequential reactions, often by simply adjusting the reaction conditions, such as temperature. nih.gov For instance, pyrrolo[2,1-a]isoquinoline (B1256269) derivatives have been synthesized from 2-aryl-pyrrolidines and alkynes through an oxidative dehydrogenation/cyclization coupling/dehydrogenative aromatization domino process promoted by a multi-component catalytic system. nih.gov

Table 3: Examples of Asymmetric Cascade and Domino Reactions

| Reaction Type | Catalyst | Reactants | Product | Stereoselectivity | Yield | Reference |

| Aza-Michael/Michael Cascade | Bifunctional squaramide | Nitroalkenes and tosylaminomethyl enones/enoates | Chiral trisubstituted pyrrolidines | up to 91:9 dr, >99% ee | up to 99% | rsc.org |

| Aza-Michael–Aldol Cascade | Diarylprolinol silyl ether | α-Branched α,β-unsaturated aldehydes and 2-(trifluoroacetyl)pyrroles | Chiral pyrrolizine-based triheterocycles | up to >20:1 dr, 90–95% ee | Not specified | researchgate.net |

| Aza-Michael–Aldol Cascade | Cinchona-based primary amine | Enones and 2-(1H-pyrrol-2-yl)-2-oxoacetates | Chiral pyrrolizines | Not specified | Not specified | buchler-gmbh.combuchler-gmbh.com |

| Oxidative Dehydrogenation/Cyclization/Dehydrogenative Aromatization Domino | [RuCl₂(p-cymene)]₂, CuCl, Cu(OAc)₂·H₂O, TEMPO | 2-Aryl-pyrrolidines and alkynes | Pyrrolo[2,1-a]isoquinolines | Not applicable | Not specified | nih.gov |

[3+2] Cycloaddition Reactions for Heterocycle Synthesis

Derivatives of (2R)-2-(methylethyl)pyrrolidine play a crucial role as organocatalysts and ligands in asymmetric [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. rsc.orgnih.govyoutube.com These reactions are highly convergent and atom-economical, allowing for the rapid assembly of complex molecular scaffolds from relatively simple precursors. metu.edu.tr

One prominent application is in the synthesis of pyrrolidine derivatives through the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. metu.edu.tr In these reactions, chiral ligands derived from or related to the pyrrolidine scaffold are used in combination with metal salts (e.g., silver, copper, zinc) to form chiral catalysts. These catalysts effectively control the stereochemical outcome of the reaction, leading to the formation of enantioenriched pyrrolidines. For instance, a chiral ligand in combination with a silver salt has been shown to catalyze the reaction to produce pyridinyl substituted pyrrolidines in high yield (94%) and moderate enantiomeric excess (48% ee). metu.edu.tr

Furthermore, chiral phosphoric acids have been employed to catalyze the highly enantioselective formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles. nih.gov This reaction proceeds under mild conditions to afford a variety of 2,3-dihydropyrroles in high yields and with excellent enantioselectivities. nih.gov

The Van Leusen [3+2] cycloaddition reaction, which utilizes tosylmethyl isocyanides (TosMICs) and electron-deficient compounds, is another convenient method for synthesizing pyrrole (B145914) heterocycles. nih.gov While not directly involving (2R)-2-(methylethyl)pyrrolidine as a catalyst, the resulting pyrrole structures are of significant interest in medicinal chemistry and materials science. nih.gov

In a different approach, a combined system of Au(I) and a chiral N,N′-dioxide–Dy(III) complex has been used to achieve an asymmetric catalytic tandem cycloisomerization/[3+2] cycloaddition. This reaction between 2,2′-diester aziridines and 2-ethynyl benzyl (B1604629) alcohols produces enantioenriched 3H-spiroisobenzofuran-1,3′-pyrrolidine derivatives in moderate to good yields with high diastereo- and enantioselectivities (up to 81% yield, >19:1 dr, 95% ee). rsc.org

Table 4: Asymmetric [3+2] Cycloaddition Reactions

| Catalyst/Catalytic System | Reaction Type | Reactants | Product | Stereoselectivity | Yield | Reference |

| Chiral ligand/Silver salt | 1,3-Dipolar Cycloaddition | Azomethine ylides and dipolarophiles | Pyridinyl substituted pyrrolidines | 48% ee | 94% | metu.edu.tr |

| Chiral Phosphoric Acid | Formal [3+2] Cycloaddition | Azoalkenes and 3-vinylindoles | 2,3-Dihydropyrroles | Excellent ee | High | nih.gov |

| Au(I)/Chiral N,N′-dioxide–Dy(III) | Cycloisomerization/[3+2] Cycloaddition | 2,2′-Diester aziridines and 2-ethynyl benzyl alcohols | 3H-Spiroisobenzofuran-1,3′-pyrrolidine derivatives | >19:1 dr, 95% ee | up to 81% | rsc.org |

| Chiral Aziridine-Containing Phosphines/Copper Triflate | [3+2] Cycloaddition | Azomethine ylides and trans-β-nitrostyrene | Pyrrolidine derivatives | up to 98% ee | up to 71% | mdpi.com |

(2R)-2-(Methylethyl)pyrrolidine as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions

The chiral scaffold of (2R)-2-(methylethyl)pyrrolidine serves as a foundational element in the design of a diverse array of chiral ligands for metal-catalyzed asymmetric reactions. These ligands, when coordinated to a metal center, create a chiral environment that effectively biases the reaction pathway, leading to the preferential formation of one enantiomer of the product.

Development of Chiral Ligands Derived from (2R)-2-(Methylethyl)pyrrolidine

The development of chiral ligands derived from (2R)-2-(methylethyl)pyrrolidine has been a significant area of research in asymmetric catalysis. The inherent chirality of the pyrrolidine ring, combined with the stereodirecting influence of the isopropyl group, provides a robust framework for creating effective ligands. These ligands have found application in a wide range of metal-catalyzed reactions, including reductions, cross-coupling reactions, and cycloadditions.

A key strategy in ligand design involves the modification of the pyrrolidine nitrogen and the incorporation of additional coordinating groups. For example, chiral amino alcohol-type ligands incorporating ferrocene (B1249389) and aziridine (B145994) units have been synthesized and successfully employed as chiral catalysts in combination with metal salts for the enantioselective synthesis of pyrrolidine derivatives. metu.edu.tr

The versatility of the pyrrolidine scaffold allows for the synthesis of a wide variety of ligand types. These include bidentate ligands, where a second coordinating atom is tethered to the pyrrolidine ring, and P,N-ligands, which incorporate both phosphorus and nitrogen donor atoms. The electronic and steric properties of these ligands can be fine-tuned by varying the substituents on the pyrrolidine ring and the nature of the coordinating groups.

Elucidation of Ligand-Metal Coordination Modes and Stereocontrol

The effectiveness of a chiral ligand in a metal-catalyzed asymmetric reaction is intimately linked to the way it coordinates to the metal center and the resulting three-dimensional structure of the catalytic complex. Elucidating these ligand-metal coordination modes is crucial for understanding the mechanism of stereocontrol and for the rational design of new and improved catalysts.

In many cases, bidentate ligands derived from (2R)-2-(methylethyl)pyrrolidine form a five-membered chelate ring with the metal center. This rigidifies the catalyst structure and creates a well-defined chiral pocket around the active site. The stereochemical outcome of the reaction is then determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state.

Computational studies, such as Density Functional Theory (DFT) calculations, have become an invaluable tool for investigating ligand-metal coordination and the origins of stereoselectivity. For instance, in cobalt-catalyzed C-H activation reactions, computational studies have revealed that attractive dispersion interactions between the substrate and the chiral ligand can be a key factor in determining the enantioselectivity of the reaction. nih.gov

The development of catalysts for the stereocontrolled construction of complex molecules like multi-chiral [2.2]paracyclophanes highlights the importance of understanding ligand-metal interactions. In one such system, a synergistic approach combining photoredox catalysis with enantioselective cobalt-catalyzed C-H activation, using a chiral ligand, enabled the synthesis of these challenging structures with exceptional levels of enantioselectivity (>20:1 dr, >99% ee). nih.gov The success of this method relies on the precise control of the coordination environment around the cobalt center, which is dictated by the chiral ligand.

Applications in Asymmetric Cross-Coupling and Other Metal-Catalyzed Transformations

No specific examples of (2R)-2-(methylethyl)pyrrolidine derivatives being used as ligands in asymmetric cross-coupling reactions (such as Suzuki-Miyaura, Heck, or Sonogashira couplings) or other metal-catalyzed transformations were identified in the literature search. Research in this area tends to focus on other substituted pyrrolidine ligands.

Heterogeneous Catalysis Utilizing Pyrrolidine-Functionalized Materials

Engineering of Covalent-Organic Frameworks (COFs) with Chiral Pyrrolidine Units

There is no available research detailing the engineering of Covalent-Organic Frameworks that specifically incorporate chiral (2R)-2-(methylethyl)pyrrolidine units for catalytic applications.

Performance Evaluation of Supported (2R)-2-(Methylethyl)pyrrolidine Catalysts

As no supported catalysts featuring the (2R)-2-(methylethyl)pyrrolidine moiety were identified, no performance evaluations, including data on yield, enantioselectivity, or catalyst recyclability, can be provided.

Strategic Utilization of 2r 2 Methylethyl Pyrrolidine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Molecular Architectures Incorporating the Pyrrolidine (B122466) Moiety

The rigid, cyclic structure of the pyrrolidine ring, combined with the stereodefined center at the 2-position bearing an isopropyl group, provides a robust scaffold for the synthesis of complex molecules. nih.govorganic-chemistry.orgnih.gov Organic chemists leverage this pre-existing chirality to influence the stereochemical outcome of subsequent reactions, thereby enabling the construction of larger, more intricate structures with predictable three-dimensional arrangements.

The incorporation of the (2R)-2-(methylethyl)pyrrolidine unit can be achieved through various synthetic strategies. One common approach involves the use of the pyrrolidine as a chiral auxiliary or controller. In this role, the pyrrolidine moiety is temporarily attached to a substrate, directs the stereoselective formation of new chiral centers, and is subsequently cleaved to afford the desired product. This strategy has proven effective in the asymmetric synthesis of amino acids, alcohols, and other chiral fragments that are later integrated into larger molecular frameworks.

Furthermore, the pyrrolidine ring itself can be a core structural element of the final target molecule. In such cases, the synthesis is designed to build upon the (2R)-2-(methylethyl)pyrrolidine scaffold, adding functionality and complexity in a stepwise manner. This approach is particularly valuable in the synthesis of natural products and their analogues, where the pyrrolidine ring is an intrinsic part of the bioactive pharmacophore. The stereocenter at the 2-position serves as a crucial anchor point for controlling the relative and absolute stereochemistry of the entire molecule.

Stereoselective Synthesis of Biologically Relevant N-Heterocycles

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. The stereoselective synthesis of these compounds is a critical challenge, as different stereoisomers often exhibit vastly different biological activities. (2R)-2-(Methylethyl)pyrrolidine serves as an excellent starting material for the stereoselective synthesis of various biologically relevant N-heterocycles. mdpi.comnih.gov

One notable application is in the synthesis of substituted pyrrolidines and piperidines, which are core structures in many alkaloids and synthetic drugs. By utilizing the chirality of (2R)-2-(methylethyl)pyrrolidine, chemists can control the stereochemistry of newly introduced substituents on the heterocyclic ring. For instance, the alkylation of the pyrrolidine nitrogen followed by intramolecular cyclization reactions can lead to the formation of bicyclic systems with high diastereoselectivity.

The inherent chirality of (2R)-2-(methylethyl)pyrrolidine can also be exploited in asymmetric catalysis, where it or its derivatives function as chiral ligands for metal catalysts or as organocatalysts themselves. mdpi.com These catalytic systems can then be used to promote a variety of enantioselective transformations, leading to the synthesis of a broad range of N-heterocycles with high optical purity.

Preparation of Advanced Intermediates for Total Synthesis Efforts

The total synthesis of complex natural products is a formidable undertaking that often requires the preparation of highly functionalized and stereochemically defined intermediates. (2R)-2-(Methylethyl)pyrrolidine has proven to be a valuable precursor for the synthesis of such advanced intermediates. google.commdpi.com

Its utility lies in its ability to be transformed into a variety of other chiral building blocks. For example, the pyrrolidine ring can be opened to generate chiral amino alcohols or diamines, which are versatile intermediates in their own right. Alternatively, the functionalization of the pyrrolidine ring at various positions can lead to the creation of intermediates with multiple stereocenters, all controlled by the initial chirality of the starting material.

A key advantage of using (2R)-2-(methylethyl)pyrrolidine is the reliability and predictability of the stereochemical outcomes. This allows for the development of robust and scalable synthetic routes to complex intermediates, which is crucial for the successful completion of a total synthesis campaign. The availability of this chiral building block provides a strategic starting point for the retrosynthetic analysis of many complex target molecules.

Application in the Diastereoselective Assembly of Polycyclic Systems

The construction of polycyclic systems, particularly those containing nitrogen, is a significant challenge in organic synthesis. The diastereoselective assembly of these intricate three-dimensional structures requires precise control over the formation of multiple stereocenters. (2R)-2-(Methylethyl)pyrrolidine has been effectively employed as a chiral template or building block in the diastereoselective synthesis of various polycyclic systems. google.com

One strategy involves the use of intramolecular reactions where the chiral pyrrolidine ring directs the stereochemical course of the cyclization. For example, an N-acylated derivative of (2R)-2-(methylethyl)pyrrolidine can undergo a diastereoselective intramolecular aldol (B89426) reaction or a Mannich-type cyclization to form a new ring fused to the pyrrolidine. The steric hindrance imposed by the isopropyl group plays a crucial role in directing the approach of the reacting partners, leading to the preferential formation of one diastereomer.

Furthermore, intermolecular cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides derived from (2R)-2-(methylethyl)pyrrolidine, can be used to construct highly substituted pyrrolidine rings in a stereocontrolled manner. These newly formed rings can then serve as scaffolds for the elaboration into more complex polycyclic architectures. The predictable stereochemical outcomes of these reactions make (2R)-2-(methylethyl)pyrrolidine a powerful tool for the rational design and synthesis of complex, polycyclic natural products and their analogues.

Computational and Mechanistic Investigations of 2r 2 Methylethyl Pyrrolidine Systems

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, most notably Density Functional Theory (DFT), are pivotal in mapping the energetic landscapes of reactions catalyzed by (2R)-2-(Methylethyl)pyrrolidine and its derivatives. These studies illuminate the step-by-step mechanism, identifying key intermediates and the transition states that connect them. A common catalytic cycle initiated by secondary amines like (2R)-2-(Methylethyl)pyrrolidine involves the formation of an enamine or iminium ion intermediate.

For instance, in the case of an aldol (B89426) reaction, the catalytic cycle typically begins with the reaction of the pyrrolidine (B122466) catalyst with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then attacks an aldehyde acceptor. Subsequent hydrolysis regenerates the catalyst and yields the chiral product. Computational studies meticulously model each stage of this process. nih.govresearchgate.net

Researchers employ DFT calculations to optimize the geometries of reactants, intermediates, transition states, and products. The relative energies of these structures allow for the construction of a detailed reaction energy profile. These profiles reveal the rate-determining step of the reaction, which is the step with the highest energy barrier. For many pyrrolidine-catalyzed reactions, the carbon-carbon bond-forming step is found to be rate-limiting. acs.org

Transition state theory, combined with computational data, allows for the calculation of theoretical reaction rates, which can then be compared with experimental kinetics. The calculated geometries of transition states provide a three-dimensional picture of the atomic arrangements at the peak of the energy barrier, offering crucial clues about the factors that stabilize or destabilize this critical point in the reaction coordinate. nih.govrsc.org For example, calculations can pinpoint specific non-covalent interactions, such as hydrogen bonds or steric repulsions, that define the transition state structure and energy. rsc.org

Table 1: Representative Energy Barriers in a Proline-Catalyzed Aldol Reaction (Illustrative)

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Enamine Formation | TS_enamine | 10-15 |

| C-C Bond Formation | TS_CC | 15-25 |

| Hydrolysis | TS_hydrolysis | 5-10 |

Note: These are illustrative values for a typical proline-catalyzed reaction and can vary significantly based on the specific substrates, catalyst, and computational level of theory.

Elucidation of Enantioselectivity and Diastereoselectivity Origins

The primary value of (2R)-2-(Methylethyl)pyrrolidine as a catalyst lies in its ability to direct the formation of one specific stereoisomer of the product over others. Computational studies are exceptionally powerful in explaining the origins of this enantioselectivity and diastereoselectivity. researchgate.netresearchgate.net The key is to locate and compare the energies of the diastereomeric transition states—the transition states leading to the different stereoisomeric products.

The difference in the Gibbs free energy (ΔΔG‡) between the two lowest-energy transition states leading to the (R) and (S) enantiomers, for example, directly correlates with the predicted enantiomeric excess (ee). acs.org A difference of just 1.4 kcal/mol at room temperature corresponds to an ee of approximately 90%.

The source of this energy difference is traced back to the specific interactions within the transition state structures. In reactions catalyzed by proline derivatives, several key factors are consistently identified:

Steric Hindrance: The bulky isopropyl group at the C2 position of (2R)-2-(Methylethyl)pyrrolidine creates a highly defined chiral pocket. In one of the diastereomeric transition states, this bulky group will cause significant steric repulsion with one of the substrates, raising its energy. The alternative transition state, which avoids this clash, is therefore favored, leading to the preferential formation of one enantiomer. nih.gov

Hydrogen Bonding: When the pyrrolidine catalyst contains a hydrogen-bond donor (like the N-H proton), it can form a stabilizing hydrogen bond with the acceptor substrate (e.g., an aldehyde's carbonyl oxygen). This interaction often helps to rigidly orient the substrates within the chiral environment, amplifying the steric effects and locking in a specific approach trajectory. nih.gov

Conformation of the Enamine: The enamine intermediate formed from the catalyst and a carbonyl compound can exist in different conformations, particularly concerning the orientation of the double bond relative to the pyrrolidine ring (syn or anti). Computational studies have shown that only one of these conformers typically leads to a low-energy pathway for the desired product, acting as a crucial element of stereocontrol. nih.gov

Table 2: Calculated Energy Differences for Diastereomeric Transition States in a Model Asymmetric Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Major Isomer | Predicted Enantiomeric Excess |

| TS leading to (R)-product | 0.0 | (R) | 96% ee |

| TS leading to (S)-product | +1.8 | - |

Note: Data is illustrative, based on findings for similar organocatalytic systems. The actual values depend on the reaction and computational model.

Conformational Analysis and Stereoelectronic Effects of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar. It adopts puckered, envelope-like conformations to relieve ring strain. The position of the substituent at the C2 position significantly influences the conformational preference of the ring. Computational studies have been instrumental in analyzing these conformational dynamics. acs.org

The pyrrolidine ring can exist in two primary envelope conformations, where one atom is out of the plane of the other four. The puckering can place the C2-isopropyl group in either a pseudo-axial or a pseudo-equatorial position. Ab initio and DFT calculations can determine the relative energies of these conformers. acs.orgresearchgate.net Generally, the conformer that minimizes steric interactions is favored. For a 2-substituted pyrrolidine, the equatorial-like conformation is often lower in energy.

Furthermore, the orientation of the N-H bond (axial or equatorial) is another critical conformational feature. The relative stability of these conformers can be influenced by subtle stereoelectronic effects and the solvent environment. acs.org Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the molecule's properties. For instance, the orientation of the nitrogen lone pair orbital and the anti-periplanar C-H or C-C bonds can affect their reactivity and bond strengths, a phenomenon that can be probed computationally. nih.gov The Perlin effect, for example, describes how stereoelectronic interactions can lead to differences in J-coupling constants in NMR spectroscopy, a parameter that can be correlated with computational predictions. nih.gov

Table 3: Relative Conformational Energies of 2-Isopropylpyrrolidine (B1350872)

| Conformer Description | Relative Energy (kcal/mol) |

| Isopropyl-pseudo-equatorial | 0.00 |

| Isopropyl-pseudo-axial | > 1.5 |

Note: These are representative values. The exact energy difference depends on the level of theory and basis set used in the calculation.

Molecular Modeling and Docking Studies in Chiral Recognition

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when they bind to form a stable complex. mdpi.comresearchgate.net While extensively used in drug design to dock inhibitors into enzyme active sites, these methods are also applied to understand chiral recognition in organocatalysis. nih.govnih.gov

In the context of (2R)-2-(Methylethyl)pyrrolidine catalysis, docking simulations can be used to model the initial, non-covalent association between the catalyst-derived enamine and the acceptor substrate. nih.gov This provides a picture of the pre-reaction complex and can help rationalize why the reactants adopt a particular orientation before proceeding to the covalent bond-forming transition state.

The process involves:

Building 3D Models: Accurate 3D models of the chiral catalyst (or its enamine intermediate) and the substrate are generated.

Defining the Binding Site: A region around the reactive center of the catalyst is defined as the "binding pocket."

Docking Simulation: A computational algorithm samples a vast number of possible orientations and conformations of the substrate within the catalyst's binding site.

Scoring: Each generated pose is evaluated using a scoring function that estimates the binding free energy, which typically accounts for steric clashes, hydrogen bonds, and electrostatic interactions. nih.gov

The results of docking studies can highlight the key intermolecular interactions responsible for chiral recognition. rsc.org For example, the model might show that the (R)-enantiomer of a substrate fits snugly into the chiral pocket, forming favorable hydrogen bonds, while the (S)-enantiomer experiences a steric clash with the isopropyl group. nih.gov These studies provide a qualitative and often quantitative rationale for the observed stereoselectivity, complementing the more rigorous, but computationally expensive, quantum chemical analysis of the transition states. mdpi.comnih.gov

Emerging Trends and Future Research Directions in 2r 2 Methylethyl Pyrrolidine Chemistry

Development of Novel and More Efficient Asymmetric Synthetic Routes

The synthesis of optically pure pyrrolidine (B122466) derivatives is a central theme in organic chemistry. nih.gov A major focus of future research is the development of new and more efficient methods to produce (2R)-2-(isopropyl)pyrrolidine and its analogs. Traditional methods often rely on starting materials from the "chiral pool," such as proline. nih.gov However, researchers are increasingly exploring stereoselective cyclization of acyclic precursors to create these chiral pyrrolidines. nih.gov

One promising approach involves the use of organocatalysis to construct the pyrrolidine ring with high stereocontrol. researchgate.net For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in Michael addition reactions. beilstein-journals.org The development of novel catalysts, including those derived from dipeptides and sulfinamides, is expanding the toolbox for asymmetric synthesis. mdpi.com Future efforts will likely focus on creating even more modular and tunable catalysts to achieve higher yields and enantioselectivities for a broader range of chemical transformations. beilstein-journals.orgrsc.org The exploration of one-pot and sequential reactions is also a key area, aiming to streamline the synthesis of complex polysubstituted pyrrolidines. researchgate.net

Exploration of New Catalytic Applications Beyond Current Paradigms

(2R)-2-(Isopropyl)pyrrolidine and its derivatives have proven to be powerful organocatalysts in a variety of asymmetric reactions, including aldol (B89426) and Michael additions. beilstein-journals.orgmdpi.com A significant future direction lies in expanding their catalytic applications beyond these well-established paradigms. Researchers are investigating the use of these pyrrolidine-based catalysts in a wider array of chemical transformations.

For example, recent studies have demonstrated the application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities. rsc.org There is also growing interest in applying these catalysts to more complex reactions, such as cascade or domino reactions, which allow for the rapid construction of intricate molecular architectures from simple starting materials. rsc.org The development of trifunctional organocatalysts, which incorporate multiple catalytic moieties into a single molecule, represents another frontier for expanding the catalytic scope of pyrrolidine derivatives. nih.gov

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The integration of (2R)-2-(isopropyl)pyrrolidine chemistry with modern technologies like flow chemistry and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of new reactions and processes. Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. pharmtech.combioduro.com

Researchers are actively developing methods to incorporate pyrrolidine-based catalysts into flow systems. chemrxiv.org This approach not only allows for more efficient production of chiral molecules but also facilitates the rapid screening of reaction conditions to identify optimal parameters. pharmtech.comchemrxiv.org HTS techniques, often coupled with mass spectrometry, enable the rapid evaluation of large libraries of catalysts and substrates, significantly accelerating the discovery of new and improved catalytic systems. nih.govnih.gov The combination of flow chemistry and HTS is a powerful tool for exploring the vast chemical space of pyrrolidine-catalyzed reactions and for developing more efficient and robust synthetic methods. nih.gov

Sustainable and Green Chemistry Approaches in Pyrrolidine Synthesis and Catalysis

The principles of green chemistry are increasingly influencing the design of synthetic routes for and applications of (2R)-2-(isopropyl)pyrrolidine. mdpi.com A major goal is to develop more environmentally friendly processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.comnih.gov

One key aspect of this is the use of greener solvents or even solvent-free reaction conditions. mdpi.comskpharmteco.com For example, performing reactions in water or using mechanochemical grinding methods can significantly reduce the environmental impact of a synthesis. rsc.orgmdpi.com The development of recyclable organocatalysts, such as those anchored to ionic liquids, is another important area of research that aligns with the principles of green chemistry. nih.gov Furthermore, there is a growing emphasis on using renewable feedstocks for the synthesis of pyrrolidines. For instance, levulinic acid, a bio-derived platform chemical, can be used as a starting material for the synthesis of N-substituted-5-methyl-2-pyrrolidones through reductive amination. researchgate.net

Interdisciplinary Research Incorporating (2R)-2-(Methylethyl)pyrrolidine in Materials Science and Medicinal Chemistry Research (excluding specific medical applications)

The unique structural and chiral properties of (2R)-2-(isopropyl)pyrrolidine and its derivatives make them attractive building blocks for interdisciplinary research, particularly in materials science and medicinal chemistry. While excluding specific medical applications, the fundamental role of this scaffold in the design of novel molecules with potential biological or material properties is a significant area of future research. nih.govnih.gov

In medicinal chemistry, the pyrrolidine ring is a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.govnih.gov Researchers are exploring the synthesis of novel pyrrolidine-containing molecules as potential leads for drug discovery programs. nih.gov For instance, the design and synthesis of new pyrrolidine-2,3-diones and spirooxindoles are active areas of investigation. rsc.orgbohrium.com

In materials science, the incorporation of chiral pyrrolidine units into polymers or other materials can impart unique properties, such as chiroptical activity or the ability to act as chiral selectors in separation science. The development of new functionalized pyrrolidines opens up possibilities for creating advanced materials with tailored properties. The inherent asymmetry of (2R)-2-(isopropyl)pyrrolidine makes it a valuable component for constructing C2-symmetrical scaffolds, which are widely used as ligands in metal catalysis and as chiral auxiliaries. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-(Methylethyl)pyrrolidine, and how are stereochemical outcomes controlled?

- Methodology : The synthesis often involves hydrogenation of pyrroline intermediates or diastereoselective alkylation. For example, Scission-allylation reactions using chiral auxiliaries (e.g., methoxycarbonyl groups) can enforce stereocontrol . Starting materials like (2S)-2-(2-oxoethyl)pyrrolidine derivatives are hydrogenated under controlled conditions (e.g., H₂/Pd-C) to yield the (2R)-configuration. Purification via column chromatography with chiral stationary phases ensures enantiomeric purity .

Q. How is the enantiomeric purity of (2R)-2-(Methylethyl)pyrrolidine validated in synthesized batches?

- Methodology : Chiral HPLC or GC with columns like Chiralpak® IA/IB is standard. Polarimetry or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results. For instance, PharmaBlock Sciences uses absolute configuration validation via X-ray crystallography for derivatives like (2R)-2-(propan-2-yl)pyrrolidine hydrochloride .

Q. What spectroscopic techniques are critical for characterizing (2R)-2-(Methylethyl)pyrrolidine?

- Methodology :

- ¹H/¹³C NMR : Key for identifying methyl/isopropyl groups and pyrrolidine ring conformation. For example, the C-2 methylethyl group shows distinct splitting patterns in δ 1.0–1.5 ppm .

- IR/Raman : Confirms N-H stretching (~3300 cm⁻¹) and ring puckering modes .

- Elemental Analysis : Validates molecular composition (e.g., C: 65.2%, H: 10.9%, N: 12.7%) .

Q. What are the primary applications of (2R)-2-(Methylethyl)pyrrolidine in medicinal chemistry?

- Methodology : The compound serves as a chiral building block for drug candidates. For example, it is used in synthesizing protease inhibitors or kinase modulators via coupling reactions (e.g., amidation at the pyrrolidine nitrogen) . Its rigid structure aids in enforcing conformational constraints in lead optimization .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermodynamic stability of (2R)-2-(Methylethyl)pyrrolidine conformers?

- Methodology : Perform comparative DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model ring puckering and substituent effects. Experimental validation via variable-temperature NMR can identify dominant conformers. For example, axial vs. equatorial isopropyl groups may exhibit ΔG⁺ differences of ~2–3 kcal/mol, impacting reactivity .

Q. What strategies mitigate racemization during functionalization of (2R)-2-(Methylethyl)pyrrolidine?

- Methodology : Use low-temperature reactions (<0°C) and non-polar solvents (e.g., DCM) to minimize base-induced epimerization. Protecting group strategies (e.g., Boc or Fmoc on the nitrogen) stabilize the chiral center during alkylation/acylation steps .

Q. How do hygroscopic properties of (2R)-2-(Methylethyl)pyrrolidine hydrochloride impact experimental reproducibility?

- Methodology : Store the compound under inert gas (N₂/Ar) with desiccants (e.g., molecular sieves). Pre-dry solvents and substrates to prevent hydrolysis. Karl Fischer titration ensures water content <0.1% before sensitive reactions (e.g., Grignard additions) .

Q. What computational tools predict the bioactivity of (2R)-2-(Methylethyl)pyrrolidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.